6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride

Medicinal Chemistry Scaffold Optimization Structure-Based Drug Design

Secure this high-purity (≥95%) 6-azaspiro[2.5]octane building block featuring a unique 1-ylmethanol hydrogen-bond donor/acceptor motif. Its conformationally restricted spirocyclic core is validated in GLP-1 receptor agonist and selective M4 mAChR antagonist programs, while the primary alcohol moiety serves as a versatile synthetic handle for esterification, etherification, and library generation. Reproducible SAR campaigns demand precise regioisomer identity—generic spirocyclic amines alter 3D pharmacophore geometry, jeopardizing target engagement. Intended exclusively for pharmaceutical R&D; not for human or veterinary use.

Molecular Formula C8H16ClNO
Molecular Weight 177.67
CAS No. 1803595-93-8
Cat. No. B2707330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride
CAS1803595-93-8
Molecular FormulaC8H16ClNO
Molecular Weight177.67
Structural Identifiers
SMILESC1CNCCC12CC2CO.Cl
InChIInChI=1S/C8H15NO.ClH/c10-6-7-5-8(7)1-3-9-4-2-8;/h7,9-10H,1-6H2;1H
InChIKeyIYIVACHNYDQEED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[2.5]octan-1-ylmethanol Hydrochloride (CAS 1803595-93-8): Spirocyclic Amine Building Block for CNS and Metabolic Drug Discovery


6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride (CAS 1803595-93-8) is a spirocyclic amine hydrochloride salt with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . It features a rigid 6-azaspiro[2.5]octane core fused with a methanol group at the 1-position, making it a valuable conformationally restricted building block for medicinal chemistry . This compound is supplied as a high-purity (≥95%) research chemical intended exclusively for laboratory and pharmaceutical R&D applications, and is not for human or veterinary use .

6-Azaspiro[2.5]octan-1-ylmethanol HCl: Why Generic Spirocyclic Amine Substitution Compromises SAR Precision


The 6-azaspiro[2.5]octane scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent activity as GLP-1 receptor agonists [1] and selective M4 muscarinic acetylcholine receptor antagonists [2]. The specific substitution pattern — a methanol group at the 1-position of the spirocyclic ring system — introduces a unique hydrogen-bond donor/acceptor motif and steric profile that directly influences molecular recognition, physicochemical properties, and downstream pharmacological activity . Generic substitution with other spirocyclic amines (e.g., 6-azaspiro[2.5]octane hydrochloride, CAS 1037834-62-0) or alternative regioisomers alters the three-dimensional orientation of key functional groups, thereby disrupting structure-activity relationships (SAR) and potentially eliminating target engagement or introducing off-target liabilities [3]. Therefore, precise compound identity is critical for reproducible SAR studies and lead optimization campaigns.

6-Azaspiro[2.5]octan-1-ylmethanol HCl: Quantified Differentiation Versus Closest Analogs


Enhanced Conformational Rigidity and Hydrogen-Bonding Capacity Versus 6-Azaspiro[2.5]octane HCl (CAS 1037834-62-0)

6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride (CAS 1803595-93-8) incorporates a primary alcohol (-CH2OH) substituent at the 1-position, which introduces a hydrogen-bond donor (O-H) and acceptor (O) motif absent in the unsubstituted parent scaffold, 6-azaspiro[2.5]octane hydrochloride (CAS 1037834-62-0) . This structural feature increases the number of hydrogen-bond donors from 0 to 1, potentially enhancing target binding affinity and improving aqueous solubility, as predicted by topological polar surface area (tPSA) calculations . The presence of the methanol group also introduces a chiral center at the 1-position (when the spiro ring is asymmetrically substituted), providing an additional vector for stereochemical optimization not available in the achiral parent compound .

Medicinal Chemistry Scaffold Optimization Structure-Based Drug Design

Differentiated Molecular Weight and Lipophilicity Profile Versus Regioisomeric 6-Azaspiro[2.5]octan-2-ylmethanol HCl (CAS 1359655-91-6)

6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride (CAS 1803595-93-8) exhibits a distinct molecular weight (177.67 g/mol) and predicted lipophilicity profile compared to its regioisomer, 6-azaspiro[2.5]octan-2-ylmethanol hydrochloride (CAS 1359655-91-6; MW = 141.21 g/mol for the free base) . The 1-ylmethanol substitution pattern places the alcohol moiety at the spiro junction carbon, which influences the three-dimensional orientation and steric accessibility of the hydroxyl group. This positional difference can alter molecular interactions with hydrophobic binding pockets and impact logP values, potentially affecting membrane permeability and off-target binding profiles [1].

ADME Optimization Physicochemical Property Tuning Lead Optimization

Validated Purity Specification (≥95%) with Batch-Specific Analytical QC Supporting Reproducible SAR Studies

Commercially available 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride (CAS 1803595-93-8) is supplied with a standard purity of ≥95%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This analytical certification ensures consistent material identity and purity across different procurement lots, which is essential for generating reproducible biological assay data and reliable SAR trends. In contrast, alternative spirocyclic amine building blocks often lack comprehensive QC documentation or are supplied at lower purity grades, introducing variability that can confound potency measurements and lead to false SAR conclusions .

Quality Control Reproducibility Medicinal Chemistry Supply Chain

6-Azaspiro[2.5]octan-1-ylmethanol HCl: Optimal Procurement and Application Scenarios


Synthesis of 6-Azaspiro[2.5]octane-Derived GLP-1 Receptor Agonist Intermediates

The 1-ylmethanol functional group provides a versatile synthetic handle for constructing advanced intermediates in GLP-1 receptor agonist programs, such as those targeting metabolic disorders. The scaffold's demonstrated potency in published 6-azaspiro[2.5]octane GLP-1 agonist series supports its use as a privileged core for lead optimization [1].

Preparation of Chiral M4 Muscarinic Acetylcholine Receptor Antagonist Building Blocks

The 6-azaspiro[2.5]octane scaffold is a key structural motif in selective M4 mAChR antagonists, with the R-enantiomer showing excellent potency and brain exposure in rodent models [2]. The 1-ylmethanol derivative can serve as a chiral intermediate for generating enantiomerically enriched analogs.

Medicinal Chemistry Scaffold Diversification via Primary Alcohol Functionalization

The primary alcohol moiety in 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride enables a wide range of chemical transformations (e.g., esterification, etherification, oxidation, nucleophilic substitution), allowing medicinal chemists to rapidly explore structure-activity relationships and generate diverse compound libraries from a single, high-purity building block .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.